molecular formula C16H34N7NaO14S3 B1263445 Cefminox sodium hydrate CAS No. 88641-36-5

Cefminox sodium hydrate

Numéro de catalogue: B1263445
Numéro CAS: 88641-36-5
Poids moléculaire: 667.7 g/mol
Clé InChI: QCIJKKRQPRMHOX-IJARWDBPSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cefminox sodium hydrate is a second-generation cephalosporin antibiotic. It is particularly effective against Gram-negative and anaerobic bacteria. This compound is approved for use in Japan and is known for its broad-spectrum bactericidal activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of cefminox sodium hydrate involves the condensation reaction of 7 beta-bromoacetamide-7 alpha-methoxy-3-(1-methyl-1H-5-tetrazyl)sulfur methyl-3-cephem-4-carboxylic acid with D-cysteine hydrochloride. This reaction is carried out in water with the pH adjusted to 6.0-7.0 using sodium bicarbonate. The reaction products are then purified using a nonpolar macroporous resin X5 chromatography column, followed by recrystallization in ethanol-aqueous solution or anhydrous alcohol .

Industrial Production Methods: For industrial production, the process involves dispersing the compound in a specific organic solvent, adding sodium methoxide, and then replacing the solvent with ethyl acetate. The condensation reaction is carried out, and the anhydrous cefminox sodium is transformed into cefminox sodium heptahydrate crystal in the presence of water .

Analyse Des Réactions Chimiques

Types of Reactions: Cefminox sodium hydrate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield alcohols or amines.

Applications De Recherche Scientifique

Clinical Applications

Cefminox sodium hydrate is utilized in various clinical scenarios due to its effectiveness against multiple types of infections:

Types of Infections Treated

  • Respiratory Infections: Such as pneumonia, bronchitis, and secondary infections from chronic respiratory diseases.
  • Urinary Tract Infections: Including nephropyelitis and cystitis.
  • Intra-abdominal Infections: Such as cholecystitis, angiocholitis, and peritonitis.
  • Pelvic Infections: Including pelvic peritonitis and intrauterine infections.
  • Septicemia: Effective in treating severe bloodstream infections .

Dosage and Administration

Cefminox sodium is administered via intravenous injection. The recommended dosage varies based on the severity of the infection:

  • Adults: 1 g administered twice daily; up to 6 g daily for severe infections.
  • Children: 20 mg/kg body weight administered 3–4 times daily .

Research Applications

This compound is also utilized in microbiological research, particularly in studies involving anaerobic bacteria:

Microbiological Studies

  • Selective Media Development: Due to its effectiveness against anaerobes, cefminox sodium is used to develop selective media that inhibit the growth of certain bacterial strains, such as Bacteroides spp. .

Severe Coagulopathy Case

A notable case involved a 55-year-old female patient with liver cirrhosis who developed severe coagulopathy during treatment with cefminox sodium for peritonitis. Despite initial concerns about worsening liver function, the coagulopathy resolved upon discontinuation of the drug, indicating a direct link between cefminox administration and coagulation dysfunction .

ParameterPre-TreatmentPost-Treatment
ALT (U/L)Normal RangeNormal Range
AST (U/L)Normal RangeNormal Range
Prothrombin Time (s)ProlongedImproved after cessation

This case highlights the importance of monitoring coagulation parameters in patients receiving cefminox sodium, especially those with pre-existing liver conditions.

Mécanisme D'action

Cefminox sodium hydrate exerts its effects by binding to penicillin-binding proteins (PBPs) in bacterial cell walls. These PBPs are enzymes involved in the final stages of peptidoglycan synthesis. By inhibiting these enzymes, this compound prevents the formation of cross-links between peptidoglycan chains, leading to a weakened cell wall structure. This makes the bacterium susceptible to osmotic pressure, ultimately causing cell lysis and death .

Comparaison Avec Des Composés Similaires

    Cefotetan: Another second-generation cephalosporin with similar antibacterial activity.

    Cefoxitin: Known for its effectiveness against anaerobic bacteria.

    Cefmetazole: Similar in structure and function but with different pharmacokinetic properties.

Uniqueness: Cefminox sodium hydrate is unique due to its stability against beta-lactamase enzymes, which are produced by some bacteria to inactivate beta-lactam antibiotics. This stability enhances its effectiveness against beta-lactamase-producing bacterial strains, broadening its spectrum of activity .

Activité Biologique

Cefminox sodium hydrate is a semi-synthetic, broad-spectrum cephalosporin antibiotic primarily effective against a variety of Gram-positive and Gram-negative bacteria, including anaerobes. This article delves into its biological activity, mechanisms of action, clinical applications, and relevant research findings.

Cefminox sodium functions by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall. This inhibition leads to cell lysis and death due to compromised cell wall integrity. Notably, cefminox is resistant to many β-lactamases, enzymes produced by bacteria that confer resistance to other β-lactam antibiotics .

Spectrum of Activity

Cefminox sodium demonstrates a broad spectrum of activity against various pathogens:

  • Gram-Positive Bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.
  • Gram-Negative Bacteria : Targets Escherichia coli, Klebsiella spp., and other Enterobacteriaceae.
  • Anaerobic Bacteria : Particularly potent against Bacteroides and Clostridium species .

Minimum Inhibitory Concentrations (MIC)

The efficacy of cefminox sodium can be quantified through its MIC values against various bacterial strains, as shown in the following table:

Bacteria MIC (µg/mL)
Bacteroides distasonis≤0.06 - 256
Clostridium difficile2 - 4
Escherichia coli0.125 - 16
Prevotella intermedia0.5 - 16
Pseudomonas aeruginosa256

This table illustrates the varying susceptibility of different bacteria to cefminox sodium, highlighting its potential use in treating infections caused by these organisms .

Clinical Applications

Cefminox sodium is indicated for the treatment of a range of infections, including:

  • Respiratory Infections : Such as pneumonia and bronchitis.
  • Urinary Tract Infections : Including cystitis and pyelonephritis.
  • Intra-abdominal Infections : Such as peritonitis and cholecystitis.
  • Pelvic Infections : Including pelvic inflammatory disease .

Case Study 1: Eustachian Tube Dysfunction

In a clinical case involving a 72-year-old female patient with Eustachian tube dysfunction, cefminox sodium was administered (2 g/day for three days). Despite initial worsening symptoms, follow-up indicated significant improvement in inflammation markers and symptom resolution after two weeks .

Case Study 2: Nonalcoholic Fatty Liver Disease (NAFLD)

A recent study evaluated cefminox sodium's effects on high-fat high-sugar diet-induced NAFLD in mice. Treatment with cefminox significantly reduced liver weight and fatty accumulation by modulating lipid metabolism pathways. Specifically, it inhibited fatty acid synthesis while promoting fatty acid oxidation in hepatic cells .

Safety Profile

A postmarketing surveillance study reported an incidence of side effects at 1.76%, with hepatic effects being the most common. The safety profile indicates that cefminox sodium is generally well-tolerated, but caution is advised in patients with pre-existing liver conditions or those receiving concurrent medications that may interact with cefminox .

Propriétés

IUPAC Name

sodium;(6R,7S)-7-[[2-(2-amino-2-carboxyethyl)sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;heptahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N7O7S3.Na.7H2O/c1-22-15(19-20-21-22)33-4-7-3-32-14-16(30-2,13(29)23(14)10(7)12(27)28)18-9(24)6-31-5-8(17)11(25)26;;;;;;;;/h8,14H,3-6,17H2,1-2H3,(H,18,24)(H,25,26)(H,27,28);;7*1H2/q;+1;;;;;;;/p-1/t8?,14-,16+;;;;;;;;/m1......../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIJKKRQPRMHOX-IJARWDBPSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC(C(=O)O)N)OC)SC2)C(=O)[O-].O.O.O.O.O.O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSCC(C(=O)O)N)OC)SC2)C(=O)[O-].O.O.O.O.O.O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34N7NaO14S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647835
Record name Sodium (6R,7S)-7-{2-[(2-amino-2-carboxyethyl)sulfanyl]acetamido}-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate--water (1/1/7)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

667.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88641-36-5
Record name Sodium (6R,7S)-7-{2-[(2-amino-2-carboxyethyl)sulfanyl]acetamido}-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate--water (1/1/7)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefminox sodium hydrate
Reactant of Route 2
Reactant of Route 2
Cefminox sodium hydrate
Reactant of Route 3
Reactant of Route 3
Cefminox sodium hydrate
Reactant of Route 4
Reactant of Route 4
Cefminox sodium hydrate
Reactant of Route 5
Reactant of Route 5
Cefminox sodium hydrate
Reactant of Route 6
Reactant of Route 6
Cefminox sodium hydrate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.